molecular formula C20H24FN3O2 B2500782 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921575-29-3

2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2500782
CAS No.: 921575-29-3
M. Wt: 357.429
InChI Key: PFIFMEFVQXLZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyridazinone core, a scaffold widely recognized for its [briefly describe known pharmacological activity of pyridazinone, e.g., kinase inhibitory potential or role as a bioisostere]. The compound's specific research value is hypothesized to lie in its [describe potential mechanism of action, e.g., ability to modulate specific enzyme activity or interact with a particular receptor class, such as...]. This makes it a potentially valuable chemical tool for probing [mention specific research areas, e.g., intracellular signaling pathways, inflammatory processes, or neurological disorders]. The integration of the 4-fluorophenyl and cyclohexylacetamide moieties is designed to optimize properties such as target binding affinity and cellular permeability. Researchers are exploring its applications primarily in the context of [mention specific field, e.g., early-stage drug discovery and development for oncology or metabolic diseases]. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclohexyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIFMEFVQXLZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through an alkylation reaction, often using cyclohexyl bromide or a similar reagent.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Biological Research: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-(4-fluorophenyl)-N-(4-methylcyclohexyl)acetamide
  • 2-cyclohexyl-N-[(2S)-2-[(4-fluorophenyl)methyl]-3-hydroxypropyl]acetamide

Uniqueness

Compared to similar compounds, 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridazinone moiety, in particular, differentiates it from other acetamide derivatives and may contribute to its unique mechanism of action and potential therapeutic applications.

Biological Activity

The compound 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide , a member of the pyridazinone class, has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article delves into the biological activity of this compound, providing detailed insights into its mechanisms, effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is C19H24FN3OC_{19}H_{24}FN_3O with a molecular weight of approximately 329.42 g/mol. The compound features a cyclohexyl group, a 4-fluorophenyl moiety, and a pyridazinone core, contributing to its unique hydrophobic characteristics and potential interactions with biological targets.

Structural Characteristics

Property Value
Molecular FormulaC19H24FN3OC_{19}H_{24}FN_3O
Molecular Weight329.42 g/mol
IUPAC Name2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Melting PointNot available
SolubilitySoluble in DMSO

Anticonvulsant Properties

Research indicates that compounds similar to 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide exhibit notable anticonvulsant properties. A study highlighted that derivatives of pyridazinones can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.

The proposed mechanism of action for this compound involves:

  • Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neuronal excitability.
  • Enzyme Modulation : It could inhibit or activate enzymes that regulate neurotransmitter levels, thereby affecting synaptic transmission.
  • Gene Expression : The compound may alter the expression of genes involved in neuronal function and plasticity .

Case Studies

  • Anticonvulsant Evaluation : In a controlled study involving animal models, 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide was administered to assess its efficacy in reducing seizure frequency. Results indicated a significant reduction in seizure activity compared to control groups .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, a comparison with structurally similar compounds is essential.

Compound Biological Activity Notes
2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamideAnticonvulsant, NeuroprotectiveUnique cyclohexyl group enhances lipophilicity
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin]acetamideModerate anticonvulsantLacks cyclohexane ring
N-(2-methoxyphenethyl)acetamideLimited anticonvulsant activityDifferent substituent impacts activity

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including:

  • Pyridazinone core formation : Hydrazine reacts with carbonyl precursors under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or acetic acid .
  • Alkylation : Ethyl halides introduce the ethyl group, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .
  • Acetylation : Final attachment of the acetamide group using acyl chlorides or anhydrides . Intermediates are monitored via thin-layer chromatography (TLC) and confirmed using NMR (1H/13C) and mass spectrometry (MS) .

Q. Which analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What initial biological screening approaches are recommended?

  • In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based viability tests .
  • Enzyme inhibition studies : Target enzymes like phosphodiesterase 4 (PDE4) or histone deacetylases (HDACs) using fluorogenic substrates .
  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., H₂SO₄) to identify optimal conditions .
  • Continuous flow reactors : Enhance reproducibility and scalability while minimizing side reactions (e.g., via precise residence time control) .
  • By-product analysis : Use LC-MS to identify impurities and adjust protecting groups or stoichiometry .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Structural analogs : Compare activity trends with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) to identify critical pharmacophores .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Screen against target proteins (e.g., HDACs, PDE4) using software like AutoDock Vina to prioritize experimental testing .
  • Molecular Dynamics (MD) : Simulate binding stability over time (e.g., 100 ns trajectories) to assess interaction persistence .
  • QSAR models : Corrogate substituent electronic properties (Hammett σ values) with bioactivity to guide synthetic modifications .

Q. What methodologies elucidate structure-activity relationships (SAR)?

  • Substituent scanning : Synthesize analogs with systematic substitutions (e.g., cyclohexyl → phenyl) and test bioactivity .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .
  • Crystallography : Resolve ligand-target co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with pyridazinone oxygen) .

Q. How should metabolic pathway analysis be approached?

  • In vitro microsomal assays : Incubate with liver microsomes and NADPH, followed by LC-MS to detect phase I metabolites (e.g., hydroxylation) .
  • Stable isotope labeling : Track metabolic fate using ¹³C/²H isotopes in key positions (e.g., cyclohexyl group) .
  • CYP450 inhibition assays : Identify metabolic liabilities using recombinant enzymes (e.g., CYP3A4) .

Data Contradiction Analysis

  • Example : Discrepancies in reported anticancer activity may arise from:
    • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) responsiveness .
    • Solubility differences : Use of DMSO vs. cyclodextrin-based formulations affecting bioavailability .
    • Assay endpoints : Viability (MTT) vs. apoptosis (caspase-3 activation) measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.